3H-1-Benzazepine-4-carboxylic acid, 2-aMino-8-(3-cyanophenyl)-, ethyl ester
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Overview
Description
TL8-506 is a benzoazepine compound and an analog of the Toll-like receptor 8 (TLR8) agonist VTX-2337 . It is a specific agonist for human and mouse TLR8, which plays a crucial role in the antiviral immune response . TL8-506 is known for its potent activation of TLR8, making it a valuable tool in immunological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TL8-506 involves the preparation of a stock solution by adding 500 milliliters of endotoxin-free water to 500 milligrams of TL8-506 and vortexing until complete solubilization . The compound is then used to stimulate TLR8 in HEK-Blue hTLR8 cells .
Industrial Production Methods: TL8-506 is provided in a lyophilized form and is stable when stored at -20°C . It is resuspended in endotoxin-free water and can be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles .
Chemical Reactions Analysis
Types of Reactions: TL8-506 primarily undergoes activation reactions with TLR8 . It does not activate human TLR7 but can activate murine TLR7 due to the strong homology between murine TLR7 and TLR8 .
Common Reagents and Conditions: TL8-506 is used in combination with interferon-gamma or Poly(I:C) (a TLR3 agonist) to induce high expression of different chemokines and cytokines . These combinations are studied in detail for their ability to activate human conventional dendritic cells .
Major Products Formed: The activation of TLR8 by TL8-506 leads to the induction of NF-kappa B and IRF pathways, resulting in the production of various cytokines and chemokines .
Scientific Research Applications
TL8-506 is widely used in immunological research due to its potent activation of TLR8 . It is used to study the antiviral immune response and the activation of dendritic cells in human tumors . TL8-506 is also used in combination with other TLR agonists and interferons to enhance the efficacy of cancer immunotherapies .
Mechanism of Action
TL8-506 acts as a specific ligand for human and mouse TLR8 . It does not activate human TLR7 but can activate murine TLR7 . The activation of TLR8 by TL8-506 leads to the induction of NF-kappa B and IRF pathways, resulting in the production of various cytokines and chemokines . This activation enhances the antiviral immune response and promotes the maturation of dendritic cells .
Comparison with Similar Compounds
Similar Compounds:
- VTX-2337
- Imidazoquinoline R848
- Thiazoquinolone CL075
Uniqueness: TL8-506 is more potent than the imidazoquinoline R848 and the thiazoquinolone CL075 in inducing NF-kappa B activation in TLR8-transfected HEK293 cells . It is approximately 50 times more potent than R848 and 25 times more potent than CL075 . This makes TL8-506 a valuable tool in immunological research due to its strong activation of TLR8 .
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 2-amino-8-(3-cyanophenyl)-3H-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-20(24)17-9-16-7-6-15(10-18(16)23-19(22)11-17)14-5-3-4-13(8-14)12-21/h3-10H,2,11H2,1H3,(H2,22,23) |
InChI Key |
YHRYTTWRVKXODS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)C3=CC=CC(=C3)C#N)N=C(C1)N |
Origin of Product |
United States |
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